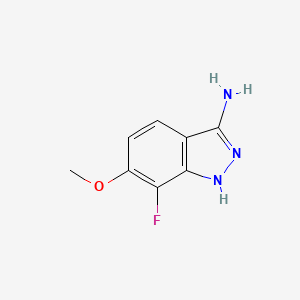

7-fluoro-6-methoxy-1H-indazol-3-amine

Descripción

7-Fluoro-6-methoxy-1H-indazol-3-amine (CAS: 156867-75-3) is an indazole derivative featuring a fluorine atom at position 7, a methoxy group at position 6, and an amine group at position 3. Its molecular formula is C₈H₈FN₃O, with a molar mass of 181.17 g/mol . Though discontinued commercially , it remains a subject of interest in medicinal chemistry for its scaffold versatility.

Propiedades

IUPAC Name |

7-fluoro-6-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREPEDRKEDZBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoro-3-nitroanisole with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of 7-fluoro-6-methoxy-1H-indazol-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group at position 3 and the fluorine atom at position 7 enable selective nucleophilic substitutions:

Table 1: Representative nucleophilic substitution reactions

Key findings:

-

The Suzuki coupling reaction with boronic acid esters introduces diverse aryl/heteroaryl groups at position 5 or 6, enhancing molecular complexity for pharmaceutical applications .

-

Acylation of the 3-amino group with chloroacetic anhydride under alkaline conditions proceeds efficiently, forming intermediates for further functionalization .

Cyclization and Ring-Opening Reactions

The indazole core participates in cyclization reactions to form fused heterocycles:

Table 2: Cyclization pathways

Notable observations:

-

Oxidative cyclization using [bis(trifluoroacetoxy)iodo]benzene (PIFA) generates triazole-fused indazoles without metal catalysts .

-

Rhodium-catalyzed C–H functionalization with acrylates yields 3-acylated derivatives, crucial for modulating biological activity .

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes electrophilic substitutions, influenced by the methoxy and fluorine substituents:

Table 3: Electrophilic substitution trends

| Position | Reactivity | Directing Effects | Example Reaction |

|---|---|---|---|

| C-4 | Moderate activation | Methoxy group (ortho/para-directing) | Nitration at C-4 (HNO₃/H₂SO₄) |

| C-5 | Deactivated by fluorine (meta-directing) | Fluorine reduces electron density | Halogenation (e.g., Br₂/FeBr₃) |

Experimental limitations:

-

Direct nitration or sulfonation of 7-fluoro-6-methoxy-1H-indazol-3-amine remains understudied, but analogous indazoles show preferential substitution at C-4 due to methoxy activation.

Reductive Transformations

The amine group participates in reductive amination and hydrogenolysis:

Key reactions :

-

Reductive alkylation : Reaction with aldehydes/ketones (NaBH₃CN) yields secondary amines, enhancing lipophilicity for drug design .

-

Hydrogenolysis : Pd/C-mediated cleavage of the N–N bond in indazoles under H₂ gas produces aminobenzene derivatives .

Stability and Reactivity Under Acidic/Basic Conditions

Table 4: Stability profile

| Condition | Observation | Implications | Source |

|---|---|---|---|

| Strong acid (HCl, Δ) | Degradation of indazole ring | Avoid prolonged exposure to acids | |

| Alkaline (NaOH, rt) | Stable; facilitates acylation | Ideal for N-functionalization |

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the primary applications of 7-fluoro-6-methoxy-1H-indazol-3-amine lies in its ability to act as a protein kinase inhibitor. Protein kinases are enzymes that play critical roles in various cellular processes, including cell division, growth, and apoptosis. Dysregulation of these kinases is often implicated in cancer and other diseases.

Therapeutic Potential

The compound has been identified as a potential therapeutic agent for conditions associated with altered protein kinase activity, including various cancers and neurodegenerative disorders. Specifically, it has shown efficacy against several human cancer cell lines, indicating its potential use in cancer therapy.

Antitumor Activity

Research has demonstrated that 7-fluoro-6-methoxy-1H-indazol-3-amine exhibits significant antitumor activity. A study evaluated its inhibitory effects on different cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells.

Case Study Findings

In vitro assays revealed that this compound could inhibit cell proliferation effectively:

- K562 Cell Line : The compound exhibited an IC50 value of 5.15 µM, indicating strong inhibitory effects.

- Selectivity : It showed selectivity for normal cells (IC50 for HEK-293 was 33.2 µM), suggesting a favorable therapeutic index .

The mechanism of action appears to involve the induction of apoptosis through modulation of key proteins involved in cell survival pathways, such as Bcl2 and p53 .

Broader Biological Activities

Beyond its antitumor properties, 7-fluoro-6-methoxy-1H-indazol-3-amine has been investigated for other biological activities:

Anti-inflammatory Effects

Indazole derivatives have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Potential in Neurodegenerative Disorders

Given the involvement of protein kinases in neurodegenerative diseases like Alzheimer's, this compound could also be explored for its neuroprotective effects .

Comparative Analysis of Indazole Derivatives

To better understand the application spectrum of 7-fluoro-6-methoxy-1H-indazol-3-amine relative to other indazole derivatives, a comparison table is provided below:

| Compound Name | Antitumor Activity | IC50 (µM) | Selectivity for Normal Cells | Other Activities |

|---|---|---|---|---|

| 7-Fluoro-6-methoxy-1H-indazol-3-amine | Significant | 5.15 | Yes (33.2) | Anti-inflammatory potential |

| Compound X (e.g., Entrectinib) | High | Varies | Moderate | ALK inhibition |

| Compound Y (e.g., Pazopanib) | Moderate | Varies | Low | Multi-targeted kinase inhibition |

Mecanismo De Acción

The mechanism of action of 7-fluoro-6-methoxy-1H-indazol-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Halogen-Substituted Indazol-3-Amines

Analysis :

- Fluorine’s small size and high electronegativity in the target compound contrast with bromine/chlorine analogs, which exhibit greater steric bulk and polarizability.

Positional Isomers of Methoxy-Substituted Indazoles

Analysis :

Methylation at the 1-Position

Analysis :

Substituent Variants: Methoxy vs. Nitro vs. Methoxymethoxy

Analysis :

- Methoxymethoxy groups introduce ether linkages, enhancing solubility in nonpolar solvents compared to methoxy .

Actividad Biológica

7-Fluoro-6-methoxy-1H-indazol-3-amine is an indazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The compound primarily interacts with various kinases, including checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK). These interactions suggest a role in modulating cell cycle regulation and DNA damage response pathways, which are critical in cancer biology .

Biochemical Pathways

By inhibiting these kinases, 7-fluoro-6-methoxy-1H-indazol-3-amine may induce cell cycle arrest and apoptosis in cancer cells. The compound's influence on signaling pathways such as WNT and ERK1/2 further supports its potential as an anticancer agent .

Cellular Effects

Antiproliferative Activity

Research indicates that 7-fluoro-6-methoxy-1H-indazol-3-amine exhibits significant antiproliferative effects against various human cancer cell lines. For instance, it has shown IC50 values of approximately 5.15 µM against K562 chronic myeloid leukemia cells, demonstrating selective toxicity compared to normal HEK293 cells (IC50 = 33.2 µM) .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 | 5.15 | High |

| A549 | Not specified | Not specified |

| PC-3 | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified |

Induction of Apoptosis

In studies involving K562 cells, treatment with varying concentrations of the compound led to increased apoptosis rates, with significant changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax. This indicates a mechanism whereby the compound promotes pro-apoptotic signaling while inhibiting anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The biological activity of 7-fluoro-6-methoxy-1H-indazol-3-amine is influenced by its structural features. Variations in substituents at the 4-position and 6-position of the indazole scaffold have been shown to affect potency against specific targets. For example, modifications can enhance selectivity for kinases involved in tumorigenesis .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that compounds similar to 7-fluoro-6-methoxy-1H-indazol-3-amine could inhibit WNT signaling pathways in colorectal carcinoma cells, indicating a broader application in targeting specific cancers .

- Pharmacological Evaluation : In a pharmacological study, derivatives of indazole were evaluated for their ability to inhibit CDK8 and CDK19, with some showing nanomolar affinity (IC50 values as low as 6.0 nM), highlighting the potential for developing targeted therapies against specific cancer types .

- Therapeutic Applications : The compound is under investigation for its therapeutic potential not only in oncology but also for anti-inflammatory applications due to its ability to modulate key signaling pathways involved in immune responses.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for confirming the structure of 7-fluoro-6-methoxy-1H-indazol-3-amine?

Methodological Answer:

- Synthesis : Begin with fluorinated aniline derivatives as precursors. Use stepwise functionalization: introduce methoxy groups via nucleophilic substitution and form the indazole core through cyclization under acidic or basic conditions (e.g., reflux with HCl or NaOH). Intermediate purification via column chromatography is critical .

- Characterization :

- IR Spectroscopy : Identify amine (-NH₂) stretches (~3450 cm⁻¹) and methoxy (-OCH₃) vibrations (~2850 cm⁻¹).

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorine-induced splitting patterns) and methoxy singlet integration.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers design initial biological assays to evaluate the bioactivity of 7-fluoro-6-methoxy-1H-indazol-3-amine?

Methodological Answer:

- Enzymatic Assays : Test inhibition against target enzymes (e.g., kinases, oxidases) using fluorometric or colorimetric substrates. Include positive controls (e.g., known inhibitors) and measure IC₅₀ values .

- Antioxidant Potential : Employ the DPPH radical scavenging assay. Prepare serial dilutions, measure absorbance at 517 nm, and calculate % inhibition relative to ascorbic acid .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine EC₅₀ values .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of 7-fluoro-6-methoxy-1H-indazol-3-amine?

Methodological Answer:

-

Factorial Design : Evaluate factors like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and reaction time (6–24 hrs). Use a 2³ factorial matrix to identify interactions and optimize conditions .

-

Response Surface Methodology (RSM) : Model yield (%) and purity (HPLC area %) as responses. Adjust variables (e.g., catalyst loading, pH) to maximize both .

-

Example Table :

Factor Level 1 Level 2 Temp 60°C 100°C Solvent DMF Ethanol Time 6 hrs 24 hrs

Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., substrate concentration, incubation time). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out impurities or tautomeric forms .

- Meta-Analysis : Compare data across studies with similar conditions (pH, cell lines) and apply statistical tests (e.g., ANOVA) to identify outliers .

Q. What computational strategies can predict reaction pathways for synthesizing 7-fluoro-6-methoxy-1H-indazol-3-amine?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model cyclization transition states and identify rate-limiting steps .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Validate with high-throughput experimentation .

- ICReDD Workflow : Integrate computational reaction path searches with robotic screening to iteratively refine conditions (e.g., reducing reaction steps from 5 to 2) .

Q. How can structure-activity relationship (SAR) studies guide the modification of 7-fluoro-6-methoxy-1H-indazol-3-amine for enhanced target selectivity?

Methodological Answer:

- Core Modifications : Introduce substituents at N1 (e.g., alkyl groups) or C6 (e.g., halogens) to probe steric/electronic effects.

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., H-bonding with methoxy groups) .

- In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., kinase panels, murine models) to link structural changes to efficacy/toxicity .

Q. What advanced analytical methods are critical for assessing the stability of 7-fluoro-6-methoxy-1H-indazol-3-amine under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via UPLC-PDA and identify byproducts with HRMS .

- Kinetic Modeling : Fit degradation data to zero/first-order models to estimate shelf-life (t₉₀) and recommend storage conditions (e.g., desiccated, 4°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.